Compound Description: This compound is a Schiff base. []
Relevance: This Schiff base is formed by condensation of an amine with 4-Chloro-3-(trifluoromethyl)phenol, making it a direct derivative. []
3H-Trifluralin
Compound Description: 3H-Trifluralin is a herbicide. It can be degraded by the fungi Aspergillus carneus, Fusarium oxysporum and Trichoderma viride. [] The degradation pathway in these fungi is thought to be similar to the aerobic degradation pathway observed in soil. []
Relevance: 3H-Trifluralin is synthesized via the condensation of 3H-4-chloro-3,5-dinitro-α,α,α-trifluorotoluene with di-n-propylamine. [] The starting material, 3H-4-chloro-3,5-dinitro-α,α,α-trifluorotoluene, shares a similar structure with 4-Chloro-3-(trifluoromethyl)phenol, with both containing a chlorinated benzene ring and a trifluoromethyl group. []
Compound Description: This is one of the degradation products of 3H-Trifluralin. []
Relevance: This compound, resulting from the microbial degradation of 3H-Trifluralin, [] is structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared presence of both a trifluoromethyl and a substituted benzene ring.
2,6-Dinitro-α,α,α-trifluoro-p-toluidine
Compound Description: This compound is a degradation product of 3H-Trifluralin. []
Relevance: This compound is structurally related to 4-Chloro-3-(trifluoromethyl)phenol as it's another degradation product of 3H-Trifluralin, [] sharing the trifluoromethyl and substituted benzene ring structural features.
2-Amino-6-nitro-α,α,α-trifluoro-p-toluidine
Compound Description: This compound is a degradation product of 3H-Trifluralin. []
Relevance: This compound is structurally related to 4-Chloro-3-(trifluoromethyl)phenol as it is another degradation product of 3H-Trifluralin. [] The structures share the trifluoromethyl and substituted benzene ring structural motif.
2,6-Dinitro-4-trifluoromethylphenol
Compound Description: This compound is a degradation product of 3H-Trifluralin. []
Relevance: This compound exhibits a high degree of structural similarity to 4-Chloro-3-(trifluoromethyl)phenol. Both compounds feature a phenol group and a trifluoromethyl group attached to a benzene ring. The difference lies in the substitution pattern on the benzene ring. While 4-Chloro-3-(trifluoromethyl)phenol has a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position, this compound has nitro groups at the 2 and 6 positions and a trifluoromethyl group at the 4-position. []
Compound Description: This compound serves as a precursor for the synthesis of various di-Mannich base derivatives that have exhibited antimalarial activity. [, ]
Relevance: This compound shares a structural similarity with 4-Chloro-3-(trifluoromethyl)phenol, with both possessing a phenol group directly attached to a substituted benzene ring. [, ]
Compound Description: This compound is a mono-Mannich base exhibiting antimalarial activity. [] It demonstrates lower antimalarial activity compared to the corresponding di-Mannich bases. []
Relevance: This compound is synthesized by reacting 4-[7-Bromo (and 7-trifluoromethyl)-1′,5′-naphthyridin-4′-ylamino]phenol with other appropriate reagents. [] This synthetic route makes it structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared phenol moiety. []
Compound Description: This compound is a mono-Mannich base exhibiting antimalarial activity. [] It demonstrates lower antimalarial activity compared to the corresponding di-Mannich bases. []
Relevance: This compound is synthesized by reacting 4-[7-Bromo (and 7-trifluoromethyl)-1′,5′-naphthyridin-4′-ylamino]phenol with other appropriate reagents. [] This synthetic route makes it structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared phenol moiety. []
Compound Description: This compound is a mono-Mannich base exhibiting antimalarial activity. [] It demonstrates lower antimalarial activity compared to the corresponding di-Mannich bases. []
Relevance: This compound is synthesized by reacting 4-[7-Bromo (and 7-trifluoromethyl)-1′,5′-naphthyridin-4′-ylamino]phenol with other appropriate reagents. [] This synthetic route makes it structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared phenol moiety. []
Compound Description: This compound is a mono-Mannich base exhibiting antimalarial activity. [] It demonstrates lower antimalarial activity compared to the corresponding di-Mannich bases. []
Relevance: This compound is synthesized by reacting 4-[7-Bromo (and 7-trifluoromethyl)-1′,5′-naphthyridin-4′-ylamino]phenol with other appropriate reagents. [] This synthetic route makes it structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared phenol moiety. []
4′-Chloro-3-(3- and 4-methylpiperidin-1-yl)methyl-5-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]-biphenyl-2-ol
Compound Description: This compound is a mono-Mannich base exhibiting antimalarial activity. [] It demonstrates lower antimalarial activity compared to the corresponding di-Mannich bases. []
Relevance: This compound is synthesized by reacting 4-[7-Bromo (and 7-trifluoromethyl)-1′,5′-naphthyridin-4′-ylamino]phenol with other appropriate reagents. [] This synthetic route makes it structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared phenol moiety. []
2-[7-Chloroquinolin-4-ylamino and 7-Bromo(and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]-4-chloro(or 4- or 6-t-Butyl or 4- or 5-fluoro)phenols
Compound Description: This family of compounds comprises Mannich base derivatives synthesized and tested for antimalarial activity. []
Relevance: These compounds share structural similarities with 4-Chloro-3-(trifluoromethyl)phenol as they are all phenols with a halogen atom and potentially a trifluoromethyl group on the aromatic ring. []
Compound Description: This compound is a Mannich base derivative evaluated for its antimalarial activity. []
Relevance: This compound is part of a series of Mannich bases containing a phenol group with potential halogen and trifluoromethyl substitutions on the aromatic ring. [] This structural motif links it to 4-Chloro-3-(trifluoromethyl)phenol.
Compound Description: This compound displayed the highest antimalarial activity (IC50 12.2 nM) among the tested compounds against the FC-27 isolate of Plasmodium falciparum. []
Relevance: This compound is synthesized from a family of compounds including 2-[7-Chloroquinolin-4-ylamino and 7-Bromo(and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]-4-chloro(or 4- or 6-t-Butyl or 4- or 5-fluoro)phenols. [] This connection makes it structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared phenol group and potential for halogen and trifluoromethyl substitutions on the aromatic ring. []
Compound Description: This compound is an activator of the p300 histone acetyltransferase (HAT) enzyme. [] Compared to CTPB, it forms stronger interactions with key residues (Tyr1467 and Trp1436) at the p300 HAT enzyme's catalytic site. [] Molecular dynamics simulations suggest CTB recruits more acetyl-CoA to the enzyme's active site, potentially making it a better activator than CTPB. []
Relevance: This compound is a derivative of 4-Chloro-3-(trifluoromethyl)phenol, incorporating the 4-Chloro-3-(trifluoromethyl)phenyl moiety as a key structural element. []
Compound Description: This compound acts as an activator of the p300 HAT enzyme. [] While it exhibits a higher docking score (-15.64 kcal/mol) than CTB, its interaction with key catalytic site residues is weaker. [] CTPB has a higher binding free energy compared to CTB, potentially due to the interaction of its pentadecyl chain with the p300 HAT enzyme. []
Relevance: This compound is a derivative of 4-Chloro-3-(trifluoromethyl)phenol, incorporating the 4-Chloro-3-(trifluoromethyl)phenyl group as a fundamental structural component. []
Compound Description: This compound is a potent c-KIT kinase inhibitor, demonstrating activity against both the wild-type and a broad range of drug-resistant mutants. [] It displays single-digit nanomolar potency against c-KIT kinase and c-KIT T670I mutants in biochemical assays and shows effectiveness against several gain-of-function mutations in the juxtamembrane domain and drug-resistant mutations in the ATP binding pocket (except V654A) and activation loops (except D816V). [] The compound also exhibits good in vivo pharmacokinetic profiles in various species, including mice, rats, and dogs. [] Additionally, it demonstrates good in vivo antitumor efficacy in mice models with c-KIT T670I, D820G, and Y823D mutations and in c-KIT wild-type patient primary cells known to be imatinib-resistant. []
Relevance: This compound is a derivative of 4-Chloro-3-(trifluoromethyl)phenol, incorporating the 4-Chloro-3-(trifluoromethyl)phenyl group as a key structural element. []
Compound Description: This compound demonstrates a distinct inhibitory effect against the proliferation of A549 and BGC-823 cancer cell lines. []
Relevance: This compound is a derivative of 4-Chloro-3-(trifluoromethyl)phenol, incorporating the 4-Chloro-3-(trifluoromethyl)phenyl group as a key structural element. []
4-Chloro-7-fluoro-6-nitro-quinazoline
Compound Description: This compound serves as a crucial intermediate in synthesizing N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a compound with potential medicinal applications. []
Relevance: This compound is part of the synthetic pathway for N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, a compound incorporating the 4-Chloro-3-(trifluoromethyl)phenyl moiety. [] This shared structural element links it to 4-Chloro-3-(trifluoromethyl)phenol.
Compound Description: This compound demonstrates potent inhibitory activity against KDR kinase (IC50 = 0.0689 µM), making it a potential lead for further KDR inhibitor optimization and development. []
Relevance: This compound belongs to a series of o-amino-arylurea derivatives containing the 4-Chloro-3-(trifluoromethyl)phenyl group, establishing a structural connection to 4-Chloro-3-(trifluoromethyl)phenol. []
Compound Description: This compound is a 1,2,3-triazole derivative. [] In its crystal structure, the phenyl and chloro-trifluoromethyl benzene rings are twisted concerning the planar triazole group. [] The molecules arrange in a head-to-tail fashion along the a-axis, with the shortest inter-centroid distance between triazole rings being 3.7372 (12) Å. []
Relevance: This compound incorporates the 4-Chloro-3-(trifluoromethyl)phenyl group as a central structural feature, directly linking it to 4-Chloro-3-(trifluoromethyl)phenol. []
Compound Description: This class of compounds represents novel anthranilic diamides incorporating 1-aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole moieties. [] These compounds, designed and synthesized as potential insecticides, exhibited moderate insecticidal activity against Mythimna separate at 200 mg/L. [] Some showed promising activity at 50 mg/L, and surprisingly, most displayed fungicidal activity against five fungi at 50 mg/L. []
Relevance: These compounds belong to a group of anthranilic diamides structurally related to 4-Chloro-3-(trifluoromethyl)phenol, sharing the presence of both a chlorine atom and a trifluoromethyl group on an aromatic ring. []
Compound Description: This compound, JNJ 54166060, is a potent small-molecule antagonist of the P2X7 receptor. [] Its development involved addressing the P2X7 affinity and liver microsomal stability challenges associated with the 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine template. [] JNJ 54166060 demonstrates an ED50 of 2.3 mg/kg in rats, high oral bioavailability, low-to-moderate clearance in preclinical species, acceptable safety margins in rats, and a projected human dose of 120 mg QD. [] It also exhibits a unique CYP profile, acting as a regioselective inhibitor of midazolam CYP3A metabolism. []
Relevance: JNJ 54166060 is structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared presence of a chlorine atom and a trifluoromethyl group on the aromatic ring. []
[4-Chloro-3,5-bis(trifluoromethyl)pyrazolate]Cu3 and [4-Bromo-3,5-bis(trifluoromethyl)pyrazolate]Cu3
Compound Description: These copper(I) complexes exhibit bright photoluminescence even at room temperature. [] The photophysical data suggest that these complexes emit light from an associative excited state. [] They also show a significant Stokes shift, indicating a substantial structural change in the trinuclear moiety and/or intermolecular interactions upon photoexcitation. [] Thin films of these trimers show potential for volatile organic compound (VOC) sensor applications, as their luminescence color changes upon exposure to benzene and alkylated benzene vapors. []
Relevance: These complexes are formed using pyrazolate ligands containing both chlorine or bromine and trifluoromethyl groups on the pyrazole ring. [] This structural motif, featuring halogens and trifluoromethyl groups on an aromatic system, connects them to 4-Chloro-3-(trifluoromethyl)phenol.
[4-Chloro-3,5-bis(trifluoromethyl)pyrazolate]Ag3 and [4-Bromo-3,5-bis(trifluoromethyl)pyrazolate]Ag3
Compound Description: These silver(I) complexes exhibit bright photoluminescence, even at room temperature. [] Their emission originates from a ligand-centered excited state influenced by the silver atom and the heavier halogens. []
Relevance: Similar to their copper counterparts, these silver complexes are synthesized using pyrazolate ligands containing both chlorine or bromine and trifluoromethyl groups on the pyrazole ring. [] This structural motif, featuring halogens and trifluoromethyl groups on an aromatic system, connects them to 4-Chloro-3-(trifluoromethyl)phenol.
Compound Description: This is a pyrimidine derivative containing a 4-chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl substituent. [] The molecule displays twisting, evident from the C-O-C-C torsion angle of 76.9 (3)°. [] Additionally, the trifluoromethyl group exhibits rotational disorder of the F atoms, with site-occupancy factors of 0.653 (6) and 0.347 (6). [] The dihedral angle between the rings is 1.88 (12)°. []
Relevance: This compound is structurally related to 4-Chloro-3-(trifluoromethyl)phenol as both share the 4-chloro-3-trifluoromethylphenyl moiety. []
Compound Description: This compound, a copper(II) complex, exhibits potent antimicrobial activity, effectively inhibiting the growth of 19 methicillin-resistant Staphylococci strains with a minimum inhibitory concentration (MIC) of 2 µg/mL. [] It acts as a dual inhibitor, targeting both DNA gyrase and topoisomerase IV in Staphylococcus aureus. [] Furthermore, it demonstrates strong inhibitory activity against Mycobacterium tuberculosis isolated from patients, surpassing the potency of the reference drug isoniazid fourfold. [] Although it shows weak to moderate antitumor activity against SW480, SW620, and PC3 cell lines, it exhibits no toxicity towards normal HaCaT cells. []
Relevance: This compound, belonging to a series of copper(II) complexes with 1,3-disubstituted thiourea derivatives, shares a structural similarity with 4-Chloro-3-(trifluoromethyl)phenol through the presence of the 3-(trifluoromethyl)phenyl substituent. []
4-Chloro-2-((pyridin-2-ylmethylene)amino)phenol
Compound Description: This compound acts as a ligand in a series of copper, nickel, and zinc complexes, which were synthesized and characterized for their potential applications. []
Relevance: This compound, used as a ligand in various metal complexes, shares a structural similarity with 4-Chloro-3-(trifluoromethyl)phenol. [] Both compounds are phenols with a chlorine atom at the 4-position of the aromatic ring. []
4-Chloro-3,5-dinitrobenzotrifluoride
Compound Description: This compound serves as a precursor for synthesizing various compounds, including 4,6-dinitro-2,8-bis(trifluoromethyl)phenothiazine, isopropyl 2,6-dinitro-4-trifluoromethylphenyl sulfide, and bis(2,6-dinitro-4-trifluoromethylphenyl) disulfide. [, ] These reactions involve reacting 4-chloro-3,5-dinitrobenzotrifluoride with reagents like potassium isopropyl dithiocarbonate and sodium hydrosulfide under different conditions. []
Relevance: This compound is structurally related to 4-Chloro-3-(trifluoromethyl)phenol as both share a benzene ring substituted with chlorine and trifluoromethyl groups. [, ]
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide
Compound Description: These compounds serve as precursors in synthesizing 8-nitro-1,3-benzothiazin-4-ones, a class of potential antituberculosis drug candidates. []
Relevance: These compounds are structurally analogous to 4-Chloro-3-(trifluoromethyl)phenol, sharing the presence of chlorine and trifluoromethyl groups on the aromatic ring. []
Compound Description: This compound is a piperazine derivative containing two 2,6-dinitro-4-trifluoromethylphenyl substituents. []
Relevance: This compound shares structural similarities with 4-Chloro-3-(trifluoromethyl)phenol due to the presence of the trifluoromethyl group on the aromatic ring. []
Compound Description: This compound is a tridecadiamine derivative containing two 2,6-dinitro-4-trifluoromethylphenyl substituents. []
Relevance: Similar to N,N′-Bis(2.6-dinitro-4-trifluoromethylphenyl)piperazine, this compound exhibits structural similarities with 4-Chloro-3-(trifluoromethyl)phenol due to the presence of the trifluoromethyl group on the aromatic ring. []
4-Chloro-3-methylphenol
Compound Description: This compound is a disinfectant commonly used in cosmetic products. []
Relevance: This compound shares a structural resemblance to 4-Chloro-3-(trifluoromethyl)phenol. [] Both compounds are phenols and have a chlorine atom at the 4-position. [] The primary difference lies in the substituent at the 3-position, where 4-Chloro-3-methylphenol has a methyl group, and 4-Chloro-3-(trifluoromethyl)phenol has a trifluoromethyl group.
4-Chloro-3,5-dimethylphenol
Compound Description: This compound is a potential pesticide. []
Relevance: This compound belongs to a group of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide investigated for their potential use as pesticides. [] It shares a structural similarity with 4-Chloro-3-(trifluoromethyl)phenol, as both are phenols and have a chlorine atom at the 4-position of the aromatic ring. []
methanone
Compound Description: This compound is an unexpected byproduct formed during the synthesis of 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis drug candidate. []
Relevance: This compound is structurally related to 4-Chloro-3-(trifluoromethyl)phenol through the shared presence of chlorine and a trifluoromethyl group on the aromatic ring. []
Compound Description: ACES exhibits selective cytotoxicity against Huh-7 cells with an IC50 value of 0.93 µg/mL, making it a potential candidate for developing anticancer drugs. [] In MCF-7 cells, ACES induces apoptosis through mechanisms including nuclear fragmentation, mitochondrial membrane potential disruption, and elevated intracellular reactive oxygen species (ROS) levels. [] It effectively inhibits the expression of genes involved in the p38-β/stress-activated protein kinase (SAPK) pathway, including ATF2, CREB1, MYC, NFATC4 (NFAT3), CCNA1, CCNB1, CCND2, CDK2, CDKN1A (p21CIP1), CDKN1C (p57KIP2), CDKN2A (p16INK4a), CDKN2B (p15INK4b), DLK1, NRAS, CDC42, PAK1, MAP4K1 (HPK1), MAP3K3 (MEKK3), MAP2K3 (MEK3), MAP2K6 (MEK6), MOS, MAPK1 (ERK2), MAPK8 (JNK1), MAPK10 (JNK3), MAPK11 (p38-β), LAMTOR3 (MP1), MAPK8IP2 (JIP-1), PRDX6 (AOP2), COL1A1, and HSPA5 (Grp78). [] These findings suggest ACES holds promise for reversing trastuzumab resistance in breast cancer patients by inhibiting the p38/SAPK pathway in MCF-7 cells. []
Relevance: ACES shares a structural similarity with 4-Chloro-3-(trifluoromethyl)phenol as both compounds are phenols with a chlorine atom in the para position relative to the hydroxyl group. []
Compound Description: Compound 5 is a potent dual inhibitor of both VEGFr2 and Src family kinases (Src and YES), making it a potential therapeutic agent for treating age-related macular degeneration (AMD). []
Relevance: While not directly containing the 4-Chloro-3-(trifluoromethyl)phenol structure, compound 5 represents a lead compound in the development of benzotriazine-based inhibitors targeting VEGFr2, Src, and YES kinases. [] This research focuses on identifying compounds with similar biological activity to 4-Chloro-3-(trifluoromethyl)phenol derivatives but with improved pharmacological properties.
Compound Description: TG100801 is a topically administered prodrug of compound 5, designed for enhanced ocular delivery and currently undergoing clinical trials for treating AMD. [] It demonstrates good efficacy in laser-induced choroidal neovascularization models, exhibits excellent ocular pharmacokinetics with limited systemic circulation, and is considered a first-in-class, topically applied compound for AMD treatment that targets VEGFr2. []
Relevance: TG100801 is a prodrug designed to release compound 5, a potent inhibitor of VEGFr2 and Src family kinases. [] While not directly incorporating the 4-Chloro-3-(trifluoromethyl)phenol structure, TG100801 represents a promising therapeutic candidate derived from research focused on developing compounds with improved pharmacological profiles for treating AMD, building upon the biological activity observed with 4-Chloro-3-(trifluoromethyl)phenol derivatives.
Overview
4-Chloro-3-(trifluoromethyl)phenol is a chemical compound classified under the category of halogenated phenols. It contains a chloro group and a trifluoromethyl group attached to a phenolic structure, which significantly influences its chemical behavior and applications. This compound is utilized in various fields, including pharmaceuticals and agrochemicals, due to its unique properties.
Source and Classification
The compound can be sourced from various chemical suppliers and is identified by its Chemical Abstracts Service number 6294-93-5. It falls under the classification of organic compounds, specifically as a chlorinated aromatic compound. Its molecular formula is C7H4ClF3O, indicating the presence of chlorine, fluorine, hydrogen, and oxygen atoms.
Synthesis Analysis
Methods
The synthesis of 4-chloro-3-(trifluoromethyl)phenol can be achieved through several methods, with one notable approach involving the oxidation of 4-trifluoromethylbenzaldehyde. The synthesis typically includes the following steps:
Oxidation Reaction: In a reaction vessel, 4-trifluoromethylbenzaldehyde is mixed with an organic solvent and an oxidizing agent at temperatures above 0°C to yield 4-trifluoromethylphenol.
Halogenation: Under inert gas conditions, this phenol is then treated with a halide reagent in another reaction vessel to introduce the chloro group at the para position, resulting in the formation of 4-chloro-3-(trifluoromethyl)phenol.
Technical Details
The synthesis process involves careful control of temperature and reactant concentrations to optimize yield and purity. For instance, in one method, yields have been reported as high as 88% after appropriate purification steps.
Molecular Structure Analysis
Data
Key structural data include:
Molecular Weight: Approximately 198.56 g/mol
Boiling Point: 232°C at 760 mmHg
Melting Point: 44-46°C.
Chemical Reactions Analysis
Reactions
4-Chloro-3-(trifluoromethyl)phenol participates in various chemical reactions typical of phenolic compounds. Notably, it can undergo electrophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group, which increases the reactivity of the aromatic ring.
Example Reaction:
One common reaction involves its use in nucleophilic substitution where the hydroxyl group can be replaced by other nucleophiles under specific conditions.
Technical Details
The reactivity profile is influenced by both substituents:
The trifluoromethyl group enhances acidity and electrophilicity.
The chloro group can facilitate further substitutions or reactions with nucleophiles.
Mechanism of Action
The mechanism of action for 4-chloro-3-(trifluoromethyl)phenol in biological systems has been studied particularly concerning its analgesic properties. The synthesized derivatives have shown significant analgesic efficacy in pain models by modulating pain pathways without relying solely on opioid systems.
Process Data
In experimental setups, compounds derived from this structure were tested using methods such as the Hot Plate Method to evaluate their analgesic effects, demonstrating varying degrees of efficacy against pain stimuli.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white crystalline solid.
Solubility: Soluble in organic solvents like dichloromethane but less soluble in water.
Chemical Properties
Stability: Generally stable under normal conditions but may decompose upon exposure to strong acids or bases.
Reactivity: Exhibits reactivity typical of halogenated phenols, including susceptibility to nucleophilic attack due to the electron-withdrawing effect of both substituents.
Applications
4-Chloro-3-(trifluoromethyl)phenol finds applications across several scientific domains:
Pharmaceuticals: Utilized in developing analgesic medications due to its effective modulation of pain pathways.
Agrochemicals: Serves as an intermediate in synthesizing herbicides and pesticides.
Material Science: Employed in creating functional materials that require specific thermal or chemical properties.
This compound's unique structure and properties make it valuable for ongoing research and industrial applications across multiple fields.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective P-glycoprotein inhibitor. Reverses Pgp mediated drug resistance in NCI/ADR cells. Shows synergistic effects with doxorubicin in vivo. PGP-4008 is a selective inhibitor of P-glycoprotein (P-gp) that does not affect the activity of multidrug resistance-related protein 1 (MRP1). It is effective in vitro and, when delivered intraperitoneally, in vivo, inhibiting tumor growth when given with doxorubicin. PGP-4008 also enhances the ability of docetaxel to inhibit growth and drive apoptosis in ovarian cancer cells. PGP-4008 is a selective inhibitor of P-glycoprotein (P-gp) that does not affect the activity of multidrug resistance-related protein 1 (MRP1). PGP-4008, in combination with doxorubicin showed inhibition of tumor growth.
PH11 is a novel Focal Adhesion Kinase (FAK) inhibitor. PH11 restores TRAIL apoptotic pathway in PANC-1 cells through down-regulation of c-FLIP via inhibition of FAK and the phosphatidylinositol-3 kinase (PI3K)/AKT pathways. Tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) emerges as one of the most-promising experimental cancer therapeutic drugs and is currently being tested in clinical trials. However, both intrinsic and acquired resistance of human cancer cells to TRAIL-induced apoptosis poses a huge problem in establishing clinically efficient TRAIL therapies.
PH-002 is an inhibitor of the interaction between the amino- and carboxy-terminal domains of apolipoprotein E4 (ApoE4; IC50 = 116 nM in a FRET reporter assay for domain interaction). It restores intracellular trafficking of ApoE4 to the endoplasmic reticulum and Golgi apparatus in Neuro-2a cells expressing EGFP-ApoE4 or EGFP-ApoE4-R61T, a mutation that impairs ApoE4 domain interactions, when used at a concentration of 100 nM. PH-002 also prevents impairments in neurite outgrowth and dendritic spine development induced by expression of ApoE4 in Neuro-2a cells. It restores levels of mitochondrial complex IV subunit 1 in Neuro-2a cells expressing ApoE4 (EC50 = 39 nM) and increases mitochondrial motility in PC12 cells expressing ApoE4 (EC50 = <1 nM). PH-002 is a novel inhibitor of apolipoprotein (apo) E4 intramolecular domain interaction in neuronal cells that restores mitochondrial cytochrome c oxidase subunit 1 levels, rescuing impairments of mitochondrial motility and neurite outgrowth.
Pfn1-IN-C2 is an inhibitor of Profilin1 (Pfn1). It has been shown to reduce the overall level of cellular filamentous (F)-actin, slow EC migration and proliferation, and inhibit the angiogenic ability of EC both in vitro and ex vivo.
PH 797804 is a member of the class of benzamides obtained by formal condensation of the carboxy group of 3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1-yl}-4-methylbenzoic acid with the amino group of methylamine. It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor and an anti-inflammatory agent. It is a member of benzamides, an organofluorine compound, a pyridone, an organobromine compound and an aromatic ether. PH-797804 has been investigated for the treatment of Osteoarthritis.